3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

Catalog No.
S3620730
CAS No.
923057-85-6
M.F
C16H12N4O4
M. Wt
324.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic...

CAS Number

923057-85-6

Product Name

3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

IUPAC Name

3-[4-amino-5-(3-carboxyphenyl)-1,2,4-triazol-3-yl]benzoic acid

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

InChI

InChI=1S/C16H12N4O4/c17-20-13(9-3-1-5-11(7-9)15(21)22)18-19-14(20)10-4-2-6-12(8-10)16(23)24/h1-8H,17H2,(H,21,22)(H,23,24)

InChI Key

FBOJVQHWWJXBET-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NN=C(N2N)C3=CC(=CC=C3)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NN=C(N2N)C3=CC(=CC=C3)C(=O)O

Pharmacology

Summary of Application: In pharmacology, this compound is explored for its potential as a building block in drug design due to the biological activity of the 1,2,4-triazole moiety .

Methods of Application: Researchers utilize it in the synthesis of novel compounds with potential pharmacological activities. The methods include various organic synthesis techniques such as condensation reactions, cyclization, and functional group transformations.

Results: The synthesized compounds are then subjected to biological assays to determine their activity profiles. For instance, derivatives of this compound have shown a range of activities, including antifungal, anticancer, and antiviral effects .

Biochemistry

Summary of Application: Biochemically, the compound serves as a selective inhibitor in enzymatic studies to understand the mechanism of enzyme action .

Methods of Application: It is used to modify enzymes or substrates, thereby altering their interaction and allowing researchers to deduce the binding sites and essential interactions within the active site.

Results: The inhibition patterns and kinetic studies provide insights into enzyme-substrate specificity and the role of various amino acids in catalysis.

Materials Science

Summary of Application: In materials science, the compound’s derivatives are investigated for their luminescent properties, which could be useful in the development of new optical materials .

Methods of Application: The compound is incorporated into polymers or other host materials to observe changes in photophysical properties.

Results: Studies have reported shifts in emission wavelengths and luminescence intensities, indicating the compound’s potential in tuning the optical characteristics of materials .

Analytical Chemistry

Summary of Application: Analytical chemists use derivatives of this compound as ligands or chromophoric agents in the detection of metal ions .

Methods of Application: The compound is applied in colorimetric assays or as part of complexometric titrations to quantify metal concentrations.

Results: The formation of colored complexes with specific metals allows for the sensitive and selective detection of these ions in various samples.

Organic Chemistry

Summary of Application: Organic chemists are interested in the compound for its reactivity and use in synthesizing heterocyclic structures, which are prevalent in many pharmaceuticals .

Methods of Application: The compound is used in multistep synthetic routes involving cyclization reactions, nucleophilic substitutions, and other transformations to create complex organic molecules.

Environmental Science

Summary of Application: Environmental scientists study the compound’s derivatives as potential herbicides due to the herbicidal activity of triazole compounds .

Methods of Application: The compound is tested in controlled environmental conditions to assess its efficacy and selectivity against various weed species.

Results: Data on the compound’s biodegradability, toxicity to non-target species, and long-term environmental impact are collected to evaluate its suitability as an eco-friendly herbicide .

Antimicrobial Agent Development

Summary of Application: The compound’s derivatives are studied for their antimicrobial properties, which are crucial in developing new antibiotics and antifungal agents .

Methods of Application: Synthetic pathways involve the creation of novel triazole derivatives that are then tested against various bacterial and fungal strains.

Results: Some derivatives have shown promising results in inhibiting the growth of specific pathogens, indicating potential as new antimicrobial agents .

Cancer Research

Summary of Application: Researchers investigate the compound’s derivatives for anticancer properties, particularly in the design of targeted cancer therapies .

Methods of Application: The compound is used to synthesize molecules that can selectively bind to cancer cells or interfere with cancer cell signaling pathways.

Results: Derivatives have demonstrated the ability to inhibit tumor growth in cell-based assays, with some showing selectivity for cancer cells over healthy cells .

Agrochemical Synthesis

Summary of Application: The compound is used in the synthesis of agrochemicals, particularly herbicides and fungicides, due to the biological activity of the triazole ring .

Methods of Application: It is incorporated into formulations that are tested for their efficacy in controlling agricultural pests and diseases.

Results: Triazole-based agrochemicals have been effective in managing crop diseases and are being evaluated for environmental impact and safety .

Organic Electronics

Summary of Application: In the field of organic electronics, the compound’s derivatives are explored for their electron-transporting and hole-blocking properties .

Methods of Application: The compound is integrated into electronic devices such as organic light-emitting diodes (OLEDs) and solar cells to improve their efficiency.

Results: Studies have shown enhanced performance in devices incorporating these derivatives, highlighting their potential in next-generation electronics .

Coordination Chemistry

Summary of Application: The compound serves as a ligand in coordination chemistry to form complexes with transition metals, which have applications in catalysis and materials science .

Methods of Application: The compound is reacted with metal salts to form coordination complexes, which are then characterized and tested for their properties.

Results: The resulting complexes have shown unique electronic and structural features, making them useful in various catalytic and materials applications .

Drug Discovery

Summary of Application: The compound’s derivatives are utilized in drug discovery efforts, particularly in the search for new therapeutic agents .

Methods of Application: Derivatives are synthesized and screened against a library of biological targets to identify potential drug candidates.

Results: This approach has led to the identification of several compounds with promising biological activity, advancing the drug discovery process .

Propellant and Explosive Chemistry

Summary of Application: The compound’s derivatives are researched for their potential use in propellants and explosives due to the high nitrogen content, which is a key factor in energetic materials .

Methods of Application: Chemists develop formulations that incorporate these derivatives into propellant matrices or as components of explosive compounds.

Results: The energetic properties such as burn rate, stability, and detonation velocity are measured, showing the compound’s applicability in this field .

Antifungal Agent Synthesis

Summary of Application: Derivatives of the compound are synthesized to act as antifungal agents, leveraging the biological activity of the triazole ring .

Methods of Application: The derivatives are tested against a variety of fungal species to assess their efficacy in inhibiting fungal growth.

Results: Some derivatives have shown significant antifungal activity, making them candidates for further development as antifungal drugs .

Pyrotechnic Formulations

Summary of Application: The compound is used in the development of pyrotechnic formulations due to its ability to produce vibrant colors and effects .

Methods of Application: Pyrotechnicians incorporate the compound into firework compositions to achieve desired colors and burn characteristics.

Results: The compound contributes to the intensity and stability of the pyrotechnic colors, enhancing the visual appeal of fireworks .

Chemotherapy Drug Research

Summary of Application: Research into the compound’s derivatives includes their potential use in chemotherapy drugs, exploiting the cytotoxic properties of certain triazole derivatives .

Methods of Application: The derivatives are synthesized and tested against cancer cell lines to evaluate their effectiveness in killing or inhibiting the growth of cancer cells.

Results: Some derivatives exhibit selective cytotoxicity towards cancer cells, suggesting their potential use in targeted chemotherapy .

Synthesis of Heterocyclic Compounds

Summary of Application: The compound is a precursor in the synthesis of a wide range of heterocyclic compounds, which are important in pharmaceuticals .

Methods of Application: Organic chemists use the compound in various synthetic routes to create complex heterocyclic structures with potential biological activities.

Results: The synthesis of novel heterocyclic compounds expands the chemical space for drug discovery and other applications .

Antimicrobial Agent Development

Summary of Application: The compound’s derivatives are explored for their antimicrobial properties against a broad spectrum of microorganisms .

Methods of Application: The derivatives are subjected to antimicrobial assays against bacteria, fungi, and viruses to determine their spectrum of activity.

Results: Some derivatives have shown promising results as broad-spectrum antimicrobial agents, warranting further investigation .

3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid is a chemical compound with the molecular formula C16H12N4O4 and a molecular weight of approximately 324.29 g/mol. It features a unique structure characterized by two benzoic acid moieties linked by a 4-amino-4H-1,2,4-triazole unit. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly due to the presence of the triazole ring, which is known for its diverse biological activities and ability to form hydrogen bonds .

Typical of carboxylic acids and triazoles. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides when reacted with amines.
  • Nucleophilic substitution: The triazole nitrogen can participate in nucleophilic substitutions due to its basicity.

These reactions are significant for synthesizing derivatives that may enhance biological activity or improve solubility in different solvents.

3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid exhibits various biological activities attributed to the triazole moiety. It has shown:

  • Antimicrobial properties: Effective against certain bacterial strains.
  • Antifungal activity: Inhibitory effects on fungal growth.
  • Potential anticancer effects: Some studies suggest it may induce apoptosis in cancer cells due to its structural features .

The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies.

Several synthesis methods are reported for 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid:

  • Condensation Reaction: Combining appropriate benzoic acids with 4-amino-4H-1,2,4-triazole under acidic or basic conditions.
  • Multi-step Synthesis: Involves the formation of intermediates that are subsequently transformed into the final product through various reactions such as cyclization and functional group modifications.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields.

These methods can be optimized based on desired purity and yield levels .

The applications of 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid are diverse:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
  • Biochemical Research: As a reagent in studies involving triazole derivatives.
  • Agricultural Chemicals: Possible applications in developing fungicides or herbicides due to its biological activity.

Its unique structure allows it to be tailored for specific applications in drug development and agricultural chemistry.

Interaction studies have highlighted the potential of 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid to form hydrogen bonds and engage in π-stacking interactions due to its aromatic components. These interactions are crucial for understanding how the compound binds to biological targets or forms complexes with other molecules. Studies suggest that the compound may interact effectively with proteins or nucleic acids, enhancing its potential as a therapeutic agent .

Several compounds share structural similarities with 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityDistinctive Characteristics
4-Amino-1,2,4-triazoleSimple triazole structureAntimicrobialLacks benzoic acid moieties
5-Amino-1H-tetrazoleTetrazole instead of triazoleAntifungalMore potent against fungi
2-AminobenzenesulfonamideSulfonamide group presentAntibacterialDifferent functional group impacts solubility

The presence of both benzoic acid and triazole functionalities in 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid distinguishes it from these compounds by providing enhanced interaction capabilities and potential therapeutic benefits .

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

324.08585488 g/mol

Monoisotopic Mass

324.08585488 g/mol

Heavy Atom Count

24

Wikipedia

3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

Dates

Last modified: 08-20-2023

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